Cistanoside F: A Technical Guide to its Discovery, Isolation, and Biological Significance
Cistanoside F: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F, a phenylethanoid glycoside first identified in Cistanche deserticola, has emerged as a compound of significant interest within the scientific community. Its discovery has paved the way for further exploration into the therapeutic potential of natural products derived from traditional medicinal plants. This technical guide provides an in-depth overview of the discovery, isolation, and purification of Cistanoside F, along with a summary of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of Cistanoside F
A comprehensive understanding of the physicochemical properties of Cistanoside F is fundamental for its isolation, characterization, and subsequent biological evaluation.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₁₃ | [1] |
| Molecular Weight | 488.4 g/mol | [1] |
| Appearance | Solid | [2] |
| Color | Off-white to yellow | [2] |
| CAS Number | 97411-47-7 | [2] |
Discovery and Structural Elucidation
Cistanoside F was first isolated from the stems of Cistanche deserticola. Its structure was elucidated through extensive spectroscopic analysis, primarily utilizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry has been instrumental in determining the elemental composition and fragmentation pattern of Cistanoside F.
| Ion Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Fragmentation Details |
| Negative | 487.14587 | 179.03442, 161.02377 | The fragment ion at m/z 179.03442 corresponds to a caffeoyl species, resulting from the neutral losses of a hexose (B10828440) (162 Da) and a deoxyhexose (146 Da) moiety. The ion at m/z 161.02377 confirms the presence of the hexose group.[3] |
Nuclear Magnetic Resonance (NMR) Data
The precise arrangement of atoms in the Cistanoside F molecule was determined through 1D and 2D NMR experiments. The following table summarizes the reported chemical shifts for the protons (¹H) and carbons (¹³C) of Cistanoside F.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| Aglycone | ||
| 1 | 131.5 | |
| 2 | 117.2 | 6.72 (d, 8.1) |
| 3 | 146.1 | |
| 4 | 144.6 | |
| 5 | 116.3 | 6.67 (d, 8.1) |
| 6 | 121.2 | 6.57 (s) |
| α | 72.3 | 3.58 (m), 3.92 (m) |
| β | 36.5 | 2.77 (t, 7.5) |
| Caffeoyl Moiety | ||
| 1' | 168.5 | |
| 2' | 115.4 | 6.25 (d, 15.9) |
| 3' | 147.2 | 7.58 (d, 15.9) |
| 4' | 127.8 | |
| 5' | 116.5 | 6.95 (d, 8.2) |
| 6' | 146.8 | |
| 7' | 115.1 | 7.05 (d, 1.8) |
| 8' | 123.2 | 6.78 (dd, 8.2, 1.8) |
| Glucose Moiety | ||
| 1'' | 104.2 | 4.38 (d, 7.8) |
| 2'' | 76.1 | 3.45 (m) |
| 3'' | 81.5 | 3.89 (t, 9.0) |
| 4'' | 70.1 | 4.89 (t, 9.5) |
| 5'' | 76.4 | 3.48 (m) |
| 6'' | 62.5 | 3.65 (m), 3.75 (m) |
| Rhamnose Moiety | ||
| 1''' | 102.8 | 5.16 (d, 1.5) |
| 2''' | 72.3 | 3.98 (m) |
| 3''' | 72.1 | 3.62 (dd, 9.5, 3.2) |
| 4''' | 73.9 | 3.30 (m) |
| 5''' | 70.6 | 3.55 (m) |
| 6''' | 18.4 | 1.09 (d, 6.2) |
Experimental Protocols for Isolation and Purification
The isolation of Cistanoside F from Cistanche deserticola involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite methodology based on established procedures for the isolation of phenylethanoid glycosides.
Preparation of Crude Extract
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Grinding: Air-dried stems of Cistanche deserticola are ground into a coarse powder.
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Extraction: The powdered plant material (1 kg) is refluxed with 60% aqueous ethanol (B145695) (8 L) for 2 hours. This extraction process is repeated twice.[4]
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Concentration: The combined ethanolic extracts are concentrated under reduced pressure at 60°C to remove the ethanol.[4]
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Liquid-Liquid Partitioning: The resulting aqueous residue is suspended in water and successively partitioned with chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with phenylethanoid glycosides, is collected and evaporated to dryness to yield the crude extract.[4]
Chromatographic Purification
High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the purification of Cistanoside F from the crude extract.
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Preliminary Fractionation (Optional): The n-butanolic extract can be subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform-methanol (from 10:1 to 1:1) to obtain fractions enriched in Cistanoside F.[4]
-
HSCCC Separation:
-
Two-Phase Solvent System: A two-phase solvent system composed of ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) is prepared and thoroughly equilibrated. The upper and lower phases are separated and degassed before use.[4]
-
Sample Preparation: The enriched fraction is dissolved in the lower phase of the solvent system.[4]
-
HSCCC Operation:
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The HSCCC coil is first filled with the upper phase as the stationary phase.
-
The apparatus is then rotated at an appropriate speed (e.g., 800 rpm).
-
The lower phase, containing the sample, is pumped into the column as the mobile phase at a specific flow rate (e.g., 1.5 mL/min).
-
The effluent is continuously monitored with a UV detector at 280 nm.
-
-
Fraction Collection: Fractions are collected based on the elution profile, and those containing Cistanoside F are pooled.
-
-
Purity Analysis: The purity of the isolated Cistanoside F is determined by High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
Cistanoside F has been shown to exhibit a range of biological activities, with recent research elucidating its role in specific signaling pathways.
Antioxidant Activity
Cistanoside F demonstrates significant antioxidant properties, contributing to the overall therapeutic effects of Cistanche deserticola extracts.[2]
Vasorelaxant Effects
Studies have indicated that Cistanoside F possesses vasorelaxant properties, suggesting its potential application in cardiovascular health.
Anti-Tumor Activity and Associated Signaling Pathway
Recent investigations have revealed that Cistanoside F acts as an inhibitor of monoacylglycerol lipase (B570770) (MGLL). This inhibition leads to an increase in the endogenous levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Elevated 2-AG levels, in turn, activate the LKB1-AMPKα-mTOR signaling axis, which suppresses the progression of bladder cancer. This finding highlights a novel mechanism of action for Cistanoside F and suggests its potential as an adjuvant in cancer therapy.[5]
Visualizations
Experimental Workflow for Cistanoside F Isolation
Caption: A flowchart illustrating the key steps in the isolation and purification of Cistanoside F.
Cistanoside F-Mediated Anti-Tumor Signaling Pathway
Caption: The signaling cascade initiated by Cistanoside F leading to the suppression of tumor progression.
Conclusion
Cistanoside F stands out as a promising bioactive compound from Cistanche deserticola with well-defined antioxidant and potential anti-cancer properties. The detailed methodologies for its isolation and purification, coupled with the elucidation of its mechanism of action at a molecular level, provide a solid foundation for future research. Further investigation into the pharmacology and toxicology of Cistanoside F is warranted to fully explore its therapeutic potential in various disease models. This guide serves as a comprehensive resource to facilitate and inspire continued research in this exciting area of natural product science.
References
- 1. Cistanoside F | C21H28O13 | CID 44429870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Isolation and Purification of Four Compounds from Cistanches deserticola Y.C. Ma by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cistanoside F acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
